2-(2-Bromo-3-methylphenylamino)ethanol

Description

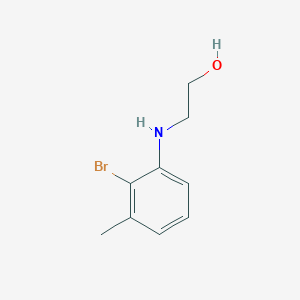

2-(2-Bromo-3-methylphenylamino)ethanol is a brominated aromatic compound featuring a phenyl ring substituted with a bromine atom at position 2, a methyl group at position 3, and an ethanolamine (-NH-CH2CH2OH) group attached to the aromatic ring. This structure places it within the broader class of substituted phenylamino ethanol derivatives, which are often explored for their biological and chemical properties.

Properties

Molecular Formula |

C9H12BrNO |

|---|---|

Molecular Weight |

230.10 g/mol |

IUPAC Name |

2-(2-bromo-3-methylanilino)ethanol |

InChI |

InChI=1S/C9H12BrNO/c1-7-3-2-4-8(9(7)10)11-5-6-12/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

FLCLBGRDUPCKPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCCO)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on analogous structures.

Key Comparative Insights:

Substituent Effects on Reactivity and Stability Bromine Position: The target compound’s bromine at position 2 distinguishes it from 2-(4-bromo-2-fluorophenylamino)ethanol (bromine at position 4), which may alter electronic properties and steric interactions. Bromine’s position influences reactivity in substitution reactions . Methyl vs. Fluoro Groups: The 3-methyl group in the target compound contrasts with the 2-fluoro group in ’s analog. Methyl groups typically enhance lipophilicity, whereas fluorine can modulate electronic effects (e.g., resonance or inductive effects).

Functional Group Variations Ethanolamine vs. Methanol: The ethanolamine chain (-NHCH2CH2OH) in the target compound differs from the methanol (-CH2OH) group in (2-Amino-3-bromophenyl)methanol (). The longer chain may enhance solubility in polar solvents or alter biological activity.

Synthetic and Handling Considerations Synthesis: The synthesis of 2-(4-bromo-2-fluorophenylamino)ethanol () involves sodium nitrite and hydrobromic acid under controlled conditions, suggesting that similar methods could apply to the target compound . Storage: Analogous compounds like 2-Amino-2-(3-bromophenyl)ethanol require protection from light and inert atmospheres, indicating that the target compound may also demand careful handling .

For example, 2-hydroxyphenylacetic acid (7 in ) shows higher inhibitory activity than 3-hydroxyphenylacetic acid (6), underscoring the importance of substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.